molecular formula C15H16N4S B6439408 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole CAS No. 2549032-99-5

2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Cat. No. B6439408
CAS RN: 2549032-99-5
M. Wt: 284.4 g/mol
InChI Key: DLRXTLPCYUFLOW-UHFFFAOYSA-N
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Description

2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a synthetic organic compound belonging to the class of pyrazole derivatives. It is a heterocyclic compound containing two nitrogen atoms and a sulfur atom in the ring structure. The compound has been studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has been studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. It has been used in the synthesis of various pyrazole derivatives, which have potential applications as anti-cancer agents and anti-inflammatory agents. It has also been used in the synthesis of various materials, including organic and inorganic polymers materials.

Mechanism of Action

Its potential as a safe and effective antileishmanial and antimalarial agent warrants continued investigation . 🌟

Advantages and Limitations for Lab Experiments

The advantages of using 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole in lab experiments include its relatively low cost and the fact that it is a synthetic compound, which makes it easier to obtain and use in experiments. The main limitation of using this compound in experiments is that it is not approved for human use and therefore cannot be used in clinical trials.

Future Directions

The potential future directions for 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole include further research into its anti-inflammatory and analgesic effects, as well as its potential applications in the synthesis of other compounds. In addition, further research into its mechanism of action and its potential therapeutic applications could be conducted. Other potential future directions include its use as a starting material for the synthesis of other compounds, as well as its use as a reagent in organic synthesis. Finally, further research into its potential applications in materials science could be conducted.

Synthesis Methods

2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can be synthesized via a three-step procedure. The first step involves the reaction of 4-methyl-1H-pyrazol-1-ylmethylazetidine with 2-bromobenzothiazole in the presence of sodium hydroxide to form the desired product. The second step involves the reaction of the product with 2-chlorobenzothiazole in the presence of sodium hydroxide to form the desired compound. The third step involves the reaction of the product with 2-iodobenzothiazole in the presence of sodium hydroxide to form the desired compound.

properties

IUPAC Name

2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4S/c1-11-6-16-19(7-11)10-12-8-18(9-12)15-17-13-4-2-3-5-14(13)20-15/h2-7,12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRXTLPCYUFLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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